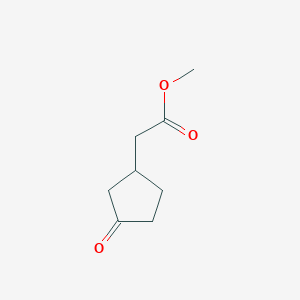

Methyl 2-(3-oxocyclopentyl)acetate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2-(3-oxocyclopentyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXMFVOUUXTIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463262 | |

| Record name | Methyl 2-(3-oxocyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2630-38-8, 34130-51-3 | |

| Record name | Methyl 2-(3-oxocyclopentyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(3-oxocyclopentyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Prostaglandin Precursor: A Technical History of Methyl 2-(3-oxocyclopentyl)acetate

A cornerstone in the chemical synthesis of prostaglandins and their analogues, Methyl 2-(3-oxocyclopentyl)acetate has a rich history intertwined with the groundbreaking advancements in organic chemistry that enabled the laboratory preparation of these vital lipid compounds. This technical guide delves into the discovery, historical synthesis, and evolution of methodologies for preparing this key building block, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its significance and practical synthesis.

First identified as a crucial intermediate in the total synthesis of prostaglandins, a class of compounds with diverse physiological effects, the journey to efficiently synthesize this compound has mirrored the evolution of synthetic organic chemistry.[1] Early strategies relied on classical ring-forming reactions, while later innovations introduced greater stereocontrol and efficiency, paving the way for its use in the development of numerous therapeutic agents.

The Dawn of a Synthetic Era: The Dieckmann Condensation Approach

The initial preparations of the 3-oxocyclopentylacetate core structure are rooted in the classical Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[2][3] This powerful reaction provided the fundamental five-membered ring structure of the target molecule. The general approach involves the cyclization of a substituted adipic acid ester.

A representative historical synthesis leveraging this methodology is the cyclization of triethyl 3-carboxymethyladipate. While a definitive first synthesis of the title compound under its current name is not clearly documented in a single seminal paper, the principles of its formation are well-established in the context of early prostaglandin research.

Experimental Protocol: Dieckmann Condensation of Triethyl 3-carboxymethyladipate

This protocol is a representative procedure based on established chemical principles for the synthesis of the core structure.

Materials:

-

Triethyl 3-carboxymethyladipate

-

Sodium ethoxide

-

Anhydrous benzene or toluene

-

Hydrochloric acid (for workup)

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

A solution of triethyl 3-carboxymethyladipate in anhydrous benzene is added dropwise to a stirred suspension of sodium ethoxide in anhydrous benzene at reflux temperature.

-

The reaction mixture is refluxed for several hours until the condensation is complete, as monitored by thin-layer chromatography.

-

The cooled reaction mixture is then acidified with dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude β-keto ester.

-

Subsequent hydrolysis and decarboxylation of the ethoxycarbonyl group at the 2-position, followed by esterification of the acetic acid side chain, affords this compound.

Quantitative Data for Classical Synthesis:

| Step | Reaction | Reagents and Conditions | Typical Yield | Reference |

| 1 | Dieckmann Condensation | Triethyl 3-carboxymethyladipate, NaOEt, Benzene, Reflux | 70-80% | [2][3] |

| 2 | Hydrolysis & Decarboxylation | HCl (aq), Heat | 85-95% | [2][3] |

| 3 | Methyl Esterification | CH₃OH, H₂SO₄ (cat.), Reflux | >95% | General Knowledge |

The Corey Synthesis: A Landmark in Prostaglandin Chemistry

The landscape of prostaglandin synthesis was revolutionized by the work of E.J. Corey and his group in the late 1960s.[4][5][6] Their retrosynthetic approach identified key intermediates, including structures closely related to this compound, that allowed for the stereocontrolled construction of the complex prostaglandin framework. While Corey's initial publications may not explicitly name "this compound," the synthesis of functionalized cyclopentanone precursors with an acetic acid side chain was a central theme.

The Corey synthesis often started from a bicyclic precursor, which was then elaborated to introduce the necessary functional groups and stereochemistry. The cyclopentanone ring with the acetic acid side chain was a common motif in these groundbreaking syntheses.

The Stork Approach: Innovations in Prostaglandin Synthesis

In the mid-1970s, Gilbert Stork and his collaborators introduced another elegant and influential strategy for prostaglandin synthesis.[7][8][9] Their approach often involved the conjugate addition of a cuprate reagent to a cyclopentenone derivative, a method that provided excellent control over the introduction of the side chains. Intermediates bearing the 3-oxocyclopentylacetate skeleton were also central to these synthetic routes.

Modern Methodologies: Enantioselective and Catalytic Approaches

More recent synthetic efforts have focused on developing enantioselective routes to (R)- and (S)-Methyl 2-(3-oxocyclopentyl)acetate, which are crucial for the synthesis of stereochemically pure prostaglandins.[10] These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the cyclopentanone ring.

One notable modern approach involves the asymmetric Michael addition to a cyclopentenone, establishing the key stereocenters in a highly controlled manner.

Experimental Protocol: Asymmetric Michael Addition (Conceptual)

This protocol outlines a general strategy for the enantioselective synthesis.

Materials:

-

Cyclopentenone

-

A suitable nucleophile for the acetic acid side chain (e.g., a silyl ketene acetal)

-

A chiral catalyst (e.g., a chiral copper-bisoxazoline complex)

-

Anhydrous solvent (e.g., THF, toluene)

Procedure:

-

To a solution of the chiral catalyst in an anhydrous solvent at a low temperature (e.g., -78 °C) is added the cyclopentenone.

-

The nucleophile is then added dropwise to the reaction mixture.

-

The reaction is stirred at the low temperature until completion, as monitored by TLC or HPLC.

-

The reaction is quenched, and the product is purified by column chromatography to yield the enantiomerically enriched this compound.

Quantitative Data for a Modern Enantioselective Synthesis:

| Step | Reaction | Reagents and Conditions | Typical Yield | Enantiomeric Excess (ee) | Reference |

| 1 | Asymmetric Michael Addition | Cyclopentenone, Silyl ketene acetal, Chiral Cu-BOX catalyst, -78 °C | 85-95% | >95% | [10] |

Role in Drug Development

The significance of this compound lies in its role as a versatile precursor to a wide range of prostaglandin analogues that have been developed as therapeutic agents. Prostaglandins and their derivatives are used to treat a variety of conditions, including glaucoma, peptic ulcers, and pulmonary hypertension, and are also used to induce labor. The ability to synthesize this key intermediate efficiently and stereoselectively has been a critical enabler of drug discovery and development in this area.

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthetic strategies discussed, the following diagrams are provided in the DOT language.

Caption: Classical synthesis via Dieckmann condensation.

Caption: Logic of prostaglandin synthesis.

Caption: Asymmetric synthesis workflow.

References

- 1. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]

- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 3. Dieckmann Condensation [organic-chemistry.org]

- 4. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 7. Letter: A general approach to prostaglandins via methylenecyclopentanones. Total synthesis of (+/- prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 84621-34-1|(R)-Methyl 2-(3-oxocyclopentyl)acetate|BLD Pharm [bldpharm.com]

Technical Guide: Physical Characteristics of Methyl 2-(3-oxocyclopentyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated physical characteristics of Methyl 2-(3-oxocyclopentyl)acetate, a valuable intermediate in organic synthesis. Due to a scarcity of published experimental data for this specific ester, this guide also includes detailed, generalized experimental protocols for the determination of its key physical properties.

Core Physical Characteristics

| Property | Value (this compound) | Value (2-(3-oxocyclopentyl)acetic acid - for estimation) |

| Molecular Formula | C₈H₁₂O₃ | C₇H₁₀O₃ |

| Molecular Weight | 156.18 g/mol [1][2][3] | 142.15 g/mol |

| Boiling Point | Data not available | 316.5 °C at 760 mmHg |

| Melting Point | Data not available | Data not available |

| Density | Data not available | 1.21 g/cm³ |

| Refractive Index | Data not available | 1.492 |

Experimental Protocols for Physical Characterization

To ascertain the precise physical properties of this compound, the following standard experimental protocols are recommended.

Determination of Boiling Point (Micro-scale Method)

This method is suitable for small quantities of a liquid sample.

Apparatus:

-

Thiele tube or melting point apparatus with a boiling point determination setup

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid for heating bath (e.g., mineral oil)

Procedure:

-

Place a small amount (approximately 0.5 mL) of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into the Thiele tube or melting point apparatus, with the heating liquid covering the sample.

-

Heat the apparatus gently and observe the capillary tube.

-

A slow stream of bubbles will emerge from the capillary tube as the liquid approaches its boiling point.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube. Record this temperature.

Determination of Density

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., at 20°C) until it reaches thermal equilibrium.

-

Carefully dry the outside of the pycnometer and record its mass.

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound and allow it to equilibrate in the constant temperature water bath.

-

Dry the exterior of the pycnometer and record its mass.

-

Calculate the density using the following formula: Density = (mass of substance) / (volume of substance) Volume of substance = (mass of water) / (density of water at the experimental temperature)

Determination of Refractive Index

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Light source (sodium lamp, λ = 589 nm)

-

Dropper

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Lens paper

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Using a clean dropper, place a few drops of this compound onto the surface of the measuring prism.

-

Close the prisms and allow the sample to spread evenly.

-

Allow the sample to reach thermal equilibrium with the circulating water from the constant temperature bath (e.g., 20°C).

-

Adjust the light source and the refractometer to bring the borderline between the light and dark fields into view through the eyepiece.

-

If a colored band is visible, adjust the compensator to obtain a sharp, achromatic borderline.

-

Align the borderline precisely with the crosshairs in the eyepiece.

-

Read the refractive index from the scale.

-

Clean the prisms thoroughly with a suitable solvent and lens paper after the measurement.

Synthesis Workflow: Fisher Esterification

This compound can be synthesized from 2-(3-oxocyclopentyl)acetic acid via a Fisher esterification reaction. This process involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

Caption: Synthesis of this compound via Fisher Esterification.

References

An In-depth Technical Guide to Methyl 2-(3-oxocyclopentyl)acetate

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of key chemical intermediates is paramount. This guide provides a detailed overview of Methyl 2-(3-oxocyclopentyl)acetate, a significant building block in organic synthesis, covering its nomenclature, physicochemical properties, synthesis, and its role in the development of therapeutic agents.

Core Nomenclature and Identification

CAS Number: 34130-51-3[1]

IUPAC Name: this compound

Synonyms: Cyclopentaneacetic acid, 3-oxo-, methyl ester

This five-membered ring structure with a ketone functional group and a methyl ester side chain is a key intermediate in the synthesis of various complex organic molecules. Its structural features allow for a variety of chemical transformations, making it a versatile tool for medicinal chemists.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₃ | |

| Molecular Weight | 170.18 g/mol | |

| Boiling Point | 123 °C at 13 mmHg | |

| Density | 1.112 g/cm³ | |

| Refractive Index | 1.467 |

Spectroscopic Data:

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the Dieckmann condensation of a diester, followed by hydrolysis, decarboxylation, and subsequent esterification. A representative experimental protocol is detailed below.

A Representative Synthetic Pathway:

A common strategy for the synthesis of the 3-oxocyclopentylacetate core involves the intramolecular Dieckmann condensation of a suitable adipic acid diester. This is a powerful method for the formation of five-membered rings. The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the corresponding ketone, which is subsequently esterified to the target methyl ester.

Experimental Procedure:

-

Dieckmann Condensation: Diethyl adipate is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene. The reaction mixture is heated to facilitate the intramolecular cyclization, yielding ethyl 2-oxocyclopentanecarboxylate.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic or basic hydrolysis to cleave the ester group, followed by heating to promote decarboxylation, affording 3-oxocyclopentaneacetic acid.

-

Esterification: The final step involves the esterification of the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to produce this compound.

Role in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of prostaglandins and their analogs. Prostaglandins are a class of physiologically active lipid compounds that have diverse hormone-like effects in animals. They are involved in a wide range of biological processes, including inflammation, blood flow, the formation of blood clots, and the induction of labor.

The cyclopentanone core of this compound is a key structural motif found in many prostaglandins. By modifying the side chains and introducing various functional groups onto this core structure, medicinal chemists can synthesize a library of prostaglandin analogs to probe their biological activity and develop new therapeutic agents for a variety of diseases.

Below is a diagram illustrating the logical workflow for the synthesis of this compound via the Dieckmann condensation pathway.

Caption: Synthetic workflow for this compound.

The following diagram illustrates the central role of the 3-oxocyclopentylacetate core, derived from intermediates like this compound, in the general structure of prostaglandins, which are vital in numerous physiological processes and drug development targets.

Caption: Role of the core structure in prostaglandin synthesis.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of Methyl 2-(3-oxocyclopentyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(3-oxocyclopentyl)acetate and its structural analogs represent a pivotal class of molecules, primarily recognized for their role as key intermediates in the biosynthesis of prostaglandins and related bioactive lipids. These cyclopentanone derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, particularly in the modulation of inflammatory pathways. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into this compound class. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to facilitate further research and drug development efforts in this area.

Introduction

The cyclopentanone ring system is a fundamental structural motif in a vast array of natural products and pharmacologically active compounds. Among these, this compound serves as a crucial building block in the chemical synthesis of prostaglandins, a group of lipid compounds with diverse hormone-like effects. Prostaglandins are key mediators of inflammation, pain, and fever, making their synthetic precursors and analogs attractive targets for the development of novel therapeutic agents.

This guide will delve into the structural modifications of the this compound core, exploring how alterations to the cyclopentanone ring and the acetate side chain influence biological activity. We will examine derivatives with varying substitutions, such as hydroxyl, methyl, nitromethyl, pentenyl, and pentynyl groups, and their impact on anti-inflammatory, analgesic, and antimicrobial properties.

Synthetic Methodologies

The synthesis of this compound and its derivatives often involves multi-step sequences. Below are representative experimental protocols for the synthesis of key structural analogs.

General Synthesis of Methyl Dihydrojasmonate Analogs

Methyl dihydrojasmonate, a close analog of this compound, can be synthesized through a Michael addition followed by esterification. A general procedure is outlined below.

Experimental Protocol: Synthesis of Methyl Dihydrojasmonate [1][2][3]

-

Preparation of 2-pentylcyclopentenone: Cyclopentanone is reacted with n-valeraldehyde in the presence of a base, such as sodium hydroxide, to yield 2-pentylidenecyclopentanone. This intermediate is then rearranged to the more stable 2-pentylcyclopentenone.

-

Michael Addition: 2-pentylcyclopentenone is subjected to a 1,4-Michael addition with a suitable nucleophile, such as an allyl zinc bromide reagent, to introduce the side chain at the 3-position of the cyclopentanone ring, yielding 2-pentyl-3-allyl cyclopentanone.

-

Oxidative Cleavage: The allyl group of 2-pentyl-3-allyl cyclopentanone is then oxidatively cleaved using reagents like sodium periodate in the presence of a ruthenium trichloride hydrate catalyst to form dihydrojasmonic acid.

-

Esterification: Finally, dihydrojasmonic acid is esterified using methanol in the presence of an acid catalyst (e.g., thionyl chloride) to yield methyl dihydrojasmonate.

-

Purification: The final product is purified by distillation under reduced pressure.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. For example, the IR spectrum of methyl dihydrojasmonate shows characteristic peaks at approximately 2955, 2930, 2859 cm⁻¹ (C-H stretching), 1739 cm⁻¹ (C=O stretching of the ester), 1437, and 1166 cm⁻¹. The ¹³C NMR spectrum in CDCl₃ shows peaks at δ = 219.6, 178.1, 54.1, 38.7, 37.7, 37.6, 32.0, 27.7, 27.1, 26.2, 22.4, and 14.0 ppm.[1]

Wittig Reaction for Side Chain Introduction

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds and is frequently employed in the synthesis of prostaglandins to introduce the unsaturated side chains.

Experimental Protocol: General Wittig Reaction [4][5][6][7]

-

Ylide Preparation: A phosphonium salt, such as benzyltriphenylphosphonium chloride, is deprotonated with a strong base (e.g., concentrated sodium hydroxide) to form the phosphorus ylide.

-

Reaction with Carbonyl: The appropriate aldehyde or ketone (e.g., a cyclopentanone derivative) is dissolved in a suitable solvent like dichloromethane. The ylide is then added portion-wise to the stirred solution.

-

Monitoring and Workup: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated.

-

Purification: The crude product is dissolved in a non-polar solvent mixture (e.g., 25% diethyl ether in hexanes) to precipitate the triphenylphosphine oxide byproduct. The desired alkene is then purified from the filtrate, often by column chromatography or recrystallization.

Biological Activities and Quantitative Data

Structural analogs of this compound, particularly cyclopentenone prostaglandins, exhibit significant biological activities, most notably as inhibitors of inflammatory pathways. Their primary mechanism of action often involves the modulation of cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes is a major strategy for anti-inflammatory drugs. The following table summarizes the inhibitory activities (IC₅₀ values) of various prostaglandin analogs against COX-1 and COX-2.

| Compound | IC₅₀ (COX-1) [µM] | IC₅₀ (COX-2) [µM] | Selectivity Index (COX-1/COX-2) | Reference |

| Ibuprofen | 3.5 | 35 | 0.1 | [8] |

| Celecoxib | 15 | 0.04 | 375 | [9] |

| Etoricoxib | 5.9 | 0.05 | 118 | [9] |

| Compound 3a (pyrimidine scaffold) | 0.048 | 0.007 | 6.86 | [10] |

| Compound 9a (quinazoline core) | 0.141 | >10 | <0.0141 | [8] |

| Compound 9b (quinazoline core) | 0.064 | >10 | <0.0064 | [8] |

Inhibition of NF-κB Signaling Pathway

The transcription factor NF-κB is a critical regulator of genes involved in inflammation and immunity. Cyclopentenone prostaglandins are known to inhibit NF-κB activation.

| Compound | Assay | IC₅₀ [µM] | Cell Line | Reference |

| PGA₁ | NF-κB DNA-binding (TNF-α stimulated) | 12 | Jurkat | [11] |

| 15d-PGJ₂ | NF-κB DNA-binding (TNF-α stimulated) | 2.25 | Jurkat | [11] |

| 15d-PGJ₂ | IKK activity (TNF-α stimulated) | 5.08 | Jurkat | [11] |

Experimental Protocols for Biological Assays

NF-κB Luciferase Reporter Assay

This assay is a sensitive method to quantify the activation of the NF-κB signaling pathway in response to stimuli and to screen for potential inhibitors.

Protocol: NF-κB Luciferase Reporter Assay [12][13][14][15][16]

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T or HeLa) in a 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well.

-

Transfect the cells with a plasmid containing the firefly luciferase gene under the control of NF-κB response elements and a co-transfection control plasmid expressing Renilla luciferase under a constitutive promoter. Incubate for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the transfected cells with various concentrations of the test compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10-20 ng/mL) for 6-8 hours.

-

-

Cell Lysis and Luminescence Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly luciferase activity (Signal A) using a luminometer after adding the appropriate substrate.

-

Subsequently, measure Renilla luciferase activity (Signal B) in the same well after adding the Stop & Glo® reagent.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal (A) by dividing it by the Renilla luciferase signal (B) for each well.

-

Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

-

Prostaglandin E₂ (PGE₂) Synthesis Inhibition Assay

This cell-based assay measures the ability of a compound to inhibit the production of PGE₂, a key pro-inflammatory prostaglandin.

Protocol: PGE₂ Synthesis Inhibition Assay [11][17][18][19][20]

-

Cell Culture and Treatment:

-

Plate macrophage cells (e.g., RAW 264.7) in a 24-well plate at a density of 1.0 × 10⁵ cells/well and allow them to adhere overnight.

-

Treat the cells simultaneously with an inflammatory stimulus (e.g., 1 µg/mL lipopolysaccharide - LPS) and various concentrations of the test compound (or vehicle control) for 8-24 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatants.

-

-

PGE₂ Quantification:

-

Measure the concentration of PGE₂ in the supernatants using a commercial Prostaglandin E₂ Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions. This is a competitive immunoassay where PGE₂ in the sample competes with a fixed amount of HRP-labeled PGE₂ for binding to a limited number of anti-PGE₂ antibody sites.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of PGE₂.

-

Calculate the PGE₂ concentration in each sample from the standard curve.

-

Determine the percentage of PGE₂ synthesis inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

-

Calculate the IC₅₀ value.

-

Signaling Pathways and Mechanisms of Action

This compound and its derivatives, particularly cyclopentenone prostaglandins, exert their biological effects by modulating key inflammatory signaling pathways.

Prostaglandin Biosynthesis Pathway

The synthesis of prostaglandins from arachidonic acid is a multi-step enzymatic cascade.

Caption: Prostaglandin biosynthesis pathway from arachidonic acid.

NF-κB Signaling Pathway and Inhibition by Cyclopentenone Prostaglandins

The NF-κB signaling pathway is a central regulator of inflammation. Its inhibition by cyclopentenone prostaglandins is a key anti-inflammatory mechanism.

Caption: Inhibition of the NF-κB signaling pathway by cyclopentenone prostaglandins.

Conclusion

This compound and its derivatives are a versatile class of compounds with significant potential in drug discovery, particularly in the development of anti-inflammatory agents. Their role as prostaglandin precursors provides a direct link to the modulation of key physiological and pathological processes. The synthetic methodologies and biological assay protocols detailed in this guide, along with the quantitative activity data and pathway visualizations, offer a solid foundation for researchers to explore the therapeutic potential of this important class of molecules further. Future research should focus on the synthesis of novel analogs with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action in various disease models.

References

- 1. CN101519355B - Method for preparing methyl dihydrojasmonate - Google Patents [patents.google.com]

- 2. US4260830A - Process for the preparation of methyl dihydrojasmonate and lower alkyl homologues - Google Patents [patents.google.com]

- 3. Method for preparing methyl dihydrojasmonate - Eureka | Patsnap [eureka.patsnap.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. library.opentrons.com [library.opentrons.com]

- 13. benchchem.com [benchchem.com]

- 14. 2.6. NF-κB Reporter Assay [bio-protocol.org]

- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ahajournals.org [ahajournals.org]

- 18. ahajournals.org [ahajournals.org]

- 19. Inhibition of human periodontal prostaglandin E2 synthesis with selected agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Methyl 2-(3-oxocyclopentyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for Methyl 2-(3-oxocyclopentyl)acetate (CAS No. 2630-38-8), a key intermediate in the synthesis of various organic molecules. Due to the limited availability of specific stability data for this compound, this guide amalgamates information from general principles of organic chemistry, data on related compounds such as β-keto esters and cyclopentanone derivatives, and supplier-provided information.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This data is crucial for understanding the compound's behavior under various experimental and storage conditions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₃ | [1][2] |

| Molecular Weight | 156.18 g/mol | [1][3] |

| Boiling Point | 85-95 °C at 0.1 Torr | [1] |

| Density | 1.093 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.458 | [1] |

| Flash Point | 92.7 ± 19.9 °C | [1] |

| Appearance | Neat oil | [4] |

Stability Profile

Potential Degradation Pathways

The primary routes of degradation for this compound are anticipated to be hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid.

Hydrolysis: In the presence of water, especially under acidic or basic conditions, the methyl ester group can hydrolyze to form the corresponding carboxylic acid, 2-(3-oxocyclopentyl)acetic acid, and methanol.[5]

Decarboxylation: The resulting β-keto acid is thermally unstable and can readily undergo decarboxylation, particularly upon heating, to yield 2-methylcyclopentan-1-one and carbon dioxide.[6][7]

Recommended Storage and Handling Conditions

Based on the general guidelines for β-keto esters and cyclopentanone derivatives, the following storage and handling conditions are recommended to ensure the stability and purity of this compound.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[8] Recommended storage at 2-8°C for long-term storage is a prudent measure based on general practices for preserving organic intermediates.[9] | Lower temperatures slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[9] | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Keep container tightly closed.[8][10] Use glass containers for laboratory quantities.[8] For larger quantities, nitrogen-sealed HDPE or stainless steel drums are suggested.[9] | To prevent contamination and exposure to air and moisture. |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. | These can catalyze hydrolysis and other degradation reactions. |

| Handling | Use in a well-ventilated area.[8][10] Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[10][11] Keep away from heat, sparks, and open flames.[8][10] | To ensure personnel safety and prevent accidental ignition. |

Experimental Workflow for Stability Assessment

For researchers requiring definitive stability data, a systematic experimental approach is necessary. The following workflow outlines a general protocol for assessing the stability of a chemical compound like this compound.

Methodologies for Key Experiments

1. Purity Assessment by High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detector: UV detector at an appropriate wavelength (determined by UV-Vis scan).

-

Procedure: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile). Aliquots are taken from the stability samples at each time point, diluted, and injected into the HPLC system. The peak area of the parent compound is monitored over time to determine its degradation.

2. Identification of Degradation Products by Mass Spectrometry (MS):

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Procedure: The same samples analyzed by HPLC or GC can be introduced into a mass spectrometer. The mass-to-charge ratio of the degradation products can be determined, aiding in their structural elucidation.

3. Forced Degradation Studies:

-

Acid/Base Hydrolysis: Samples are exposed to dilute solutions of hydrochloric acid and sodium hydroxide at room and elevated temperatures.

-

Oxidation: Samples are treated with a solution of hydrogen peroxide.

-

Thermal Stress: Samples are stored at elevated temperatures (e.g., 40°C, 60°C).

-

Photostability: Samples are exposed to UV and visible light.

By following these general guidelines and, if necessary, conducting focused stability studies, researchers and drug development professionals can ensure the integrity and proper handling of this compound in their work.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 2630-38-8 | Benchchem [benchchem.com]

- 4. This compound | 2630-38-8 [chemicalbook.com]

- 5. aklectures.com [aklectures.com]

- 6. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 7. reddit.com [reddit.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. nbinno.com [nbinno.com]

- 10. carlroth.com [carlroth.com]

- 11. carlroth.com [carlroth.com]

The Synthetic Heart of Jasmine: A Technical Guide to the Role of Methyl 2-(3-oxocyclopentyl)acetate in Jasmonate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonates, a class of lipid-derived signaling molecules, are pivotal in mediating a wide array of plant defense and developmental processes. While the biosynthesis of jasmonic acid and its derivatives is a well-elucidated enzymatic cascade within plant cells, the industrial demand for these compounds, particularly for their use in perfumery and as precursors for pharmaceuticals, has driven the development of numerous chemical synthesis routes. This technical guide clarifies the role of Methyl 2-(3-oxocyclopentyl)acetate , a compound structurally akin to jasmonate precursors. Contrary to any role in the natural biosynthetic pathway, this molecule serves as a key intermediate in the de novo chemical synthesis of methyl jasmonate and related fragrant compounds. This document provides an in-depth exploration of its synthetic applications, contrasting them with the natural jasmonate biosynthesis pathway, and offers detailed experimental protocols and quantitative data for its chemical transformation.

The Natural Pathway: Biosynthesis of Jasmonates in Planta

In plants, jasmonate synthesis originates from α-linolenic acid, a fatty acid found in chloroplast membranes. The process is a multi-step enzymatic pathway that traverses different cellular compartments, primarily the chloroplast and peroxisome. The canonical pathway does not involve this compound.

The key steps in jasmonate biosynthesis are as follows:

-

Oxygenation: α-linolenic acid is oxygenated by 13-lipoxygenase (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).

-

Dehydration and Cyclization: 13-HPOT is converted to an unstable allene oxide by allene oxide synthase (AOS), which is then cyclized by allene oxide cyclase (AOC) to produce (+)-12-oxophytodienoic acid (OPDA).

-

Reduction: OPDA is transported into the peroxisome and reduced by 12-oxophytodienoate reductase 3 (OPR3) to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[1][2][3][4]

-

β-Oxidation: The octanoic acid side chain of OPC-8:0 undergoes three cycles of β-oxidation to shorten the chain, ultimately yielding (+)-7-iso-jasmonic acid (JA).[1][2]

Jasmonic acid can then be further metabolized into various active or inactive forms, including the volatile ester, methyl jasmonate (MeJA), through the action of jasmonic acid carboxyl methyltransferase.

Recent studies have also identified an alternative, OPR3-independent pathway for JA biosynthesis, which proceeds through the β-oxidation of OPDA to tetranor-OPDA and subsequent conversion to 4,5-didehydro-JA, which is then reduced to JA. This alternative route also does not involve this compound.

The Synthetic Pathway: this compound as a Precursor

This compound is a valuable intermediate in the chemical synthesis of methyl jasmonate and its analogs, prized for their characteristic jasmine fragrance. The core of this synthetic strategy involves the alkylation of the cyclopentanone ring at the carbon atom alpha to the carbonyl group (C-2 position) to introduce the characteristic (Z)-pent-2-enyl side chain.

The overall synthetic workflow can be summarized as follows:

-

Enolate Formation: A strong base is used to deprotonate this compound at the C-2 position, forming a nucleophilic enolate.

-

Alkylation: The enolate reacts with an electrophilic pentenyl source, such as (Z)-1-bromo-2-pentene, in an SN2 reaction to form the carbon-carbon bond, yielding methyl jasmonate.

This approach allows for the construction of the jasmonate skeleton from simpler, commercially available starting materials.

Quantitative Data for Key Synthetic Step

The alkylation of β-keto esters is a well-established reaction in organic synthesis. The following table summarizes typical quantitative data for the alkylation of a related compound, the methyl ester of 2-carbomethoxy-3-oxocyclopentaneacetic acid, which after a subsequent decarboxylation step, leads to a jasmonate structure.

| Parameter | Value | Reference |

| Starting Material | Methyl ester of 2-carbomethoxy-3-oxocyclopentaneacetic acid | [5] |

| Alkylating Agent | Methyl Iodide | [5] |

| Base | Sodium Bicarbonate | [5] |

| Solvent | Dimethyl acetamide | [5] |

| Temperature | Room Temperature | [5] |

| Reaction Time | 24 hours | [5] |

| Yield | 89% | [5] |

Experimental Protocols

The following is a detailed experimental protocol for a representative alkylation reaction on a cyclopentanone derivative, based on procedures described in the literature for the synthesis of methyl jasmonate precursors.

Protocol: Alkylation of this compound to Synthesize Methyl Jasmonate

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

(Z)-1-bromo-2-pentene

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon inert atmosphere setup

-

Separatory funnel

Procedure:

-

Preparation of the Reaction Vessel: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. The suspension is cooled to 0 °C in an ice bath.

-

Enolate Formation: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride over a period of 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the enolate.

-

Alkylation: The reaction mixture is cooled back to 0 °C, and a solution of (Z)-1-bromo-2-pentene (1.2 equivalents) in anhydrous THF is added dropwise over 30 minutes. The reaction is then stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Product: The resulting crude product, methyl jasmonate, can be further purified by column chromatography on silica gel to yield the pure product.

Conclusion

This compound, while absent from the natural biosynthetic pathways of jasmonates, holds a significant position in the chemical synthesis of these valuable compounds. Its structure provides a readily accessible scaffold for the crucial alkylation step that introduces the pentenyl side chain, a hallmark of the jasmonate family. Understanding the distinction between the biosynthetic and synthetic routes is critical for researchers and professionals in fields ranging from plant science to fragrance and pharmaceutical development. The synthetic methodologies, as detailed in this guide, offer a powerful and versatile approach to the production of jasmonates and their analogs, enabling their broader application and study.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Methyl 2-(3-oxocyclopentyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of methyl 2-(3-oxocyclopentyl)acetate, a key chiral building block in the synthesis of prostaglandins and other biologically active molecules. The primary method detailed is a highly efficient asymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one, utilizing a heterobimetallic catalyst. This approach affords the precursor to the target molecule with excellent enantioselectivity and yield. Subsequent decarboxylation provides the desired product. Alternative strategies, including organocatalytic and other transition-metal-catalyzed methods, are also briefly discussed to provide a broader context for synthetic approaches.

Introduction

This compound is a valuable chiral intermediate in the pharmaceutical industry, primarily for the synthesis of prostaglandins, which are potent bioactive lipids involved in numerous physiological processes. The stereochemistry of the cyclopentanone core is crucial for the biological activity of the final prostaglandin analogues. Consequently, the development of robust and highly stereoselective methods for the synthesis of enantiomerically pure this compound is of significant interest.

Several strategies have been developed for the asymmetric synthesis of this and related cyclopentanone structures. These include the use of chiral auxiliaries, enzymatic resolutions, and catalytic asymmetric reactions. Among the catalytic methods, the asymmetric conjugate addition (Michael reaction) to 2-cyclopenten-1-one is a particularly powerful and atom-economical approach.[1] This document focuses on a well-established and scalable method employing a heterobimetallic gallium-sodium-BINOL complex as the catalyst for the asymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one.[2][3] This method provides high yields and excellent enantioselectivity.[2]

Key Synthetic Strategy: Asymmetric Michael Addition and Decarboxylation

The featured synthetic route involves a two-step process:

-

Asymmetric Michael Addition: A heterobimetallic catalyst is employed to control the stereoselective addition of dimethyl malonate to 2-cyclopenten-1-one. This reaction establishes the key chiral center.

-

Decarboxylation: The resulting dimethyl 2-(3-oxocyclopentyl)propanedioate is then subjected to decarboxylation to yield the final product, this compound.

Experimental Workflow

Caption: Workflow for the stereoselective synthesis of (S)-Methyl 2-(3-oxocyclopentyl)acetate.

Experimental Protocols

Protocol 1: Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one[2][3]

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

-

Gallium(III) chloride (GaCl₃)

-

(-)-(1S)-[1,1'-Binaphthalene]-2,2'-diol ((S)-BINOL)

-

Sodium tert-butoxide (t-BuONa)

-

Tetrahydrofuran (THF), anhydrous

-

Dimethyl malonate

-

2-Cyclopenten-1-one

Catalyst Preparation ((S)-Ga-Na-BINOL complex):

-

To a flame-dried flask under an inert atmosphere, add (S)-BINOL (1.0 equiv) and anhydrous THF.

-

Cool the solution to 0 °C and add a solution of GaCl₃ in THF (1.0 equiv) dropwise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add solid sodium tert-butoxide (2.0 equiv) in one portion.

-

Allow the mixture to warm to room temperature and stir for 12 hours. The resulting suspension is the active catalyst solution.

Michael Addition Reaction:

-

To a separate reaction vessel under an inert atmosphere, add sodium tert-butoxide (1.0 equiv) and anhydrous THF.

-

Add the prepared catalyst solution (0.10 equiv) to the suspension.

-

Add dimethyl malonate (1.0 equiv) via syringe in one portion.

-

Add 2-cyclopenten-1-one (1.0 equiv) in one portion.

-

Stir the mixture at room temperature for 46 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, dimethyl 2-((S)-3-oxocyclopentyl)propanedioate. Purification can be achieved by column chromatography if necessary, though the crude product is often of high purity.[2]

Protocol 2: Decarboxylation (General Procedure)

The decarboxylation of the Michael adduct can be achieved under various conditions, such as the Krapcho decarboxylation.

Materials:

-

Dimethyl 2-((S)-3-oxocyclopentyl)propanedioate

-

Sodium chloride (NaCl)

-

Dimethyl sulfoxide (DMSO)

-

Water

Procedure:

-

In a round-bottom flask, dissolve the dimethyl 2-((S)-3-oxocyclopentyl)propanedioate (1.0 equiv) in a mixture of DMSO and water.

-

Add sodium chloride (1.0-2.0 equiv).

-

Heat the reaction mixture to a temperature typically between 120-160 °C.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-Methyl 2-(3-oxocyclopentyl)acetate.

Quantitative Data Summary

The following table summarizes the typical results for the asymmetric Michael addition step as reported in the literature.

| Catalyst | Substrate | Nucleophile | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (S)-Ga-Na-BINOL | 2-Cyclopenten-1-one | Dimethyl malonate | THF | 90 | 99 | [2] |

Alternative Synthetic Strategies

While the heterobimetallic catalyzed Michael addition is a highly effective method, other approaches have also been developed:

-

Organocatalysis: Chiral amines and their derivatives, often in combination with a Brønsted acid, can catalyze the enantioselective Michael addition of malonates to cyclopentenone.[1] These methods offer the advantage of being metal-free.

-

Rhodium-Catalyzed Conjugate Addition: Chiral rhodium complexes have been utilized for the 1,4-conjugate addition of various nucleophiles, including boronic acids, to cyclopentenone derivatives, which are precursors to prostaglandins.[4]

Conclusion

The stereoselective synthesis of this compound is a critical process for the production of various pharmaceuticals. The detailed protocol for the asymmetric Michael addition using a heterobimetallic catalyst provides a reliable and highly enantioselective route to this key intermediate. The scalability and high performance of this method make it an attractive choice for both academic research and industrial applications. Further exploration of organocatalytic and other transition-metal-catalyzed systems continues to broaden the synthetic chemist's toolbox for accessing this important chiral building block.

References

- 1. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 2. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rh(I)-Catalyzed 1,4-Conjugate Addition of Alkenylboronic Acids to a Cyclopentenone Useful for the Synthesis of Prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Methyl 2-(3-oxocyclopentyl)acetate via Dieckmann Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 2-(3-oxocyclopentyl)acetate, a valuable intermediate in the synthesis of various biologically active molecules and natural products. The core of this synthetic route is the intramolecular Dieckmann condensation of a triester, specifically a derivative of adipic acid. The following sections detail the reaction principle, a step-by-step experimental protocol, and a summary of expected quantitative data. A workflow diagram is also provided for clear visualization of the process.

Introduction

The Dieckmann condensation is a robust and widely utilized intramolecular cyclization of diesters to form β-keto esters, which are versatile synthetic intermediates.[1][2] This reaction is particularly effective for the formation of stable five- and six-membered rings.[1][2] The synthesis of this compound leverages this methodology, starting from an appropriate acyclic triester precursor. The intramolecular condensation is base-catalyzed, typically using a strong base such as sodium hydride or an alkoxide, to generate a carbanion that subsequently attacks the second ester group, leading to the formation of the cyclopentanone ring.[1] Subsequent hydrolysis and decarboxylation of the resulting β-keto ester, followed by esterification, would yield the target molecule. A "one-pot" approach, combining the condensation and an alkylation step, offers an efficient alternative route.[3]

Reaction Scheme

The overall synthetic strategy involves the Dieckmann condensation of a suitable triester, such as Trimethyl 3-(methoxycarbonylmethyl)adipate, followed by selective hydrolysis and decarboxylation to yield the target product. An alternative and efficient "one-pot" method starting from dimethyl adipate is also presented, which involves an initial Dieckmann condensation followed by alkylation with a haloacetate.

Conceptual Reaction Scheme:

Experimental Protocol: "One-Pot" Synthesis of this compound

This protocol is adapted from a similar synthesis of the corresponding ethyl ester and is designed for the efficient, large-scale production of the target methyl ester.[3]

Materials:

-

Dimethyl adipate

-

Sodium metal

-

Toluene, anhydrous

-

Methyl chloroacetate

-

Hydrochloric acid (concentrated)

-

Methanol, anhydrous

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate, saturated solution

-

Sodium sulfate, anhydrous

-

Ethyl acetate

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

Step 1: Dieckmann Condensation and Alkylation

-

In a flame-dried three-necked round-bottom flask, add anhydrous toluene and sodium metal. The molar ratio of dimethyl adipate to sodium to methyl chloroacetate should be approximately 1:1.2:1.1.[3]

-

Heat the mixture to reflux with vigorous stirring to disperse the sodium.

-

Slowly add dimethyl adipate to the reaction mixture.

-

After the initial cyclization, add methyl chloroacetate dropwise to the reaction mixture.

-

Continue to reflux the mixture until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and wash with water.

-

Separate the organic layer and concentrate it under reduced pressure.

Step 2: Hydrolysis and Decarboxylation

-

To the crude product from Step 1, add a solution of hydrochloric acid.

-

Heat the mixture to reflux to effect hydrolysis and decarboxylation.

-

After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 3-oxocyclopentylacetic acid.

Step 3: Esterification

-

To the crude 3-oxocyclopentylacetic acid, add anhydrous methanol and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 8 hours.[3]

-

After cooling, concentrate the mixture and dilute it with ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis, based on analogous procedures.[3]

| Parameter | Value | Reference |

| Starting Material | Dimethyl adipate | [3] |

| Molar Ratio (Adipate:Na:Chloroacetate) | 1 : 1.2 : 1.1 | [3] |

| Esterification Time | 8 hours | [3] |

| Overall Yield | ~50-60% | [3] |

| Boiling Point of Product | approx. 115-120 °C at 10 mmHg | [3] |

Workflow and Pathway Diagrams

Experimental Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the one-pot synthesis of this compound.

Reaction Mechanism: Dieckmann Condensation

Caption: The general mechanism of the Dieckmann condensation.

Safety Precautions

-

Sodium metal is highly reactive and flammable. Handle under an inert atmosphere (e.g., nitrogen or argon) and away from water.

-

Toluene is flammable and toxic. Use in a well-ventilated fume hood.

-

Concentrated acids (hydrochloric and sulfuric acid) are corrosive. Wear appropriate personal protective equipment (gloves, goggles, lab coat).

-

Perform all reactions in a well-ventilated fume hood.

Conclusion

The Dieckmann condensation provides an effective and scalable method for the synthesis of this compound. The "one-pot" procedure described offers a streamlined approach, minimizing intermediate purification steps and improving overall efficiency. This protocol serves as a valuable resource for researchers engaged in the synthesis of complex organic molecules for various applications in the pharmaceutical and chemical industries.

References

Application Notes and Protocols: Functionalizing Methyl 2-(3-oxocyclopentyl)acetate via Michael Addition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(3-oxocyclopentyl)acetate is a pivotal building block in synthetic organic chemistry, particularly renowned for its role as a precursor in the synthesis of prostaglandins and other biologically active molecules. The cyclopentanone moiety provides a versatile scaffold for introducing molecular complexity. The Michael addition, or conjugate addition, stands out as a powerful and widely employed strategy for carbon-carbon and carbon-heteroatom bond formation at the β-position of the α,β-unsaturated ketone, which can be readily formed in situ from the titled compound. This document provides detailed application notes and experimental protocols for the functionalization of this compound using various Michael donors.

The general strategy involves the 1,4-conjugate addition of a nucleophile (Michael donor) to the α,β-unsaturated cyclopentenone derived from this compound. This reaction is amenable to a wide range of nucleophiles and can be catalyzed by bases, acids, or organometallic complexes, often with high stereocontrol.

Reaction Schematics and Mechanisms

The Michael addition reaction proceeds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The reaction is typically initiated by a base that deprotonates the Michael donor to form a resonance-stabilized carbanion. This nucleophile then attacks the β-carbon of the Michael acceptor. The resulting enolate is subsequently protonated to yield the final product.

Caption: General mechanism of the Michael addition reaction.

Experimental Protocols

Herein, we provide detailed protocols for the Michael addition of three common classes of nucleophiles to this compound: malonates, organocuprates, and nitroalkanes.

Protocol 1: Organocatalytic Michael Addition of Malonates

This protocol describes the addition of a soft carbon nucleophile, diethyl malonate, using a chiral organocatalyst to achieve high enantioselectivity.[1][2][3]

Materials:

-

This compound

-

Diethyl malonate

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst)

-

Benzoic acid (co-catalyst)

-

Toluene, anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the organocatalyst (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).

-

Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.0 mmol, 1.0 eq) to the catalyst solution.

-

Add diethyl malonate (1.5 mmol, 1.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

Caption: Experimental workflow for the Michael addition of malonates.

Protocol 2: Copper-Catalyzed Michael Addition of Grignard Reagents

This protocol details the conjugate addition of an organocuprate, derived from a Grignard reagent, a common method for introducing alkyl or aryl groups.[4][5][6][7][8]

Materials:

-

This compound

-

Alkyl or Aryl magnesium bromide (e.g., Phenylmagnesium bromide, 1.0 M in THF)

-

Copper(I) iodide (CuI)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

-

To a dry, three-necked round-bottom flask under an inert atmosphere, add CuI (0.1 mmol, 10 mol%).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Add anhydrous THF (5 mL) to the flask.

-

Slowly add the Grignard reagent (1.2 mmol, 1.2 eq) to the stirred suspension of CuI. Stir the mixture for 30 minutes at -78 °C to form the organocuprate.

-

In a separate flask, dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous THF (2 mL).

-

Slowly add the solution of the cyclopentenone to the organocuprate solution at -78 °C.

-

Stir the reaction mixture at -78 °C and monitor its progress by TLC.

-

Upon completion (typically 1-3 hours), quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 3: Base-Catalyzed Michael Addition of Nitroalkanes

This protocol describes the addition of a nitroalkane, such as nitromethane, which is a versatile precursor for further functional group transformations.[9][10][11]

Materials:

-

This compound

-

Nitromethane

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq) and dichloromethane (5 mL).

-

Add nitromethane (2.0 mmol, 2.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DBU (0.2 mmol, 20 mol%) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 12-24 hours).

-

Quench the reaction by adding 1 M HCl (10 mL).

-

Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data Presentation

The following tables summarize representative quantitative data for Michael additions to cyclopentenone systems, providing an expected range for yield and stereoselectivity when applying these methods to this compound.

Table 1: Organocatalytic Michael Addition of Malonates to Cyclopentenones [1]

| Entry | Michael Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | Diethyl malonate | (S)-DPPT (10) | Toluene | 48 | 85 | 92 |

| 2 | Dibenzyl malonate | (S)-DPPT (10) | CH2Cl2 | 72 | 78 | 90 |

| 3 | Di-tert-butyl malonate | (S)-DPPT (20) | Toluene | 96 | 65 | 88 |

(S)-DPPT = (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

Table 2: Copper-Catalyzed Michael Addition of Organometallics to Cyclopentenones [4][6]

| Entry | Organometallic Reagent | Copper Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | PhMgBr | CuI (10) | - | THF | -78 | 88 | N/A |

| 2 | Et2Zn | Cu(OTf)2 (5) | (S)-Josiphos (6) | Toluene | 0 | 92 | 96 |

| 3 | MeMgBr | CuBr·SMe2 (5) | (R,S)-TaniaPhos (6) | MTBE | -20 | 85 | 94 |

Table 3: Michael Addition of Nitroalkanes to Cyclopentenones [10]

| Entry | Nitroalkane | Base (mol%) | Solvent | Time (h) | Yield (%) | dr |

| 1 | Nitromethane | DBU (20) | CH2Cl2 | 24 | 91 | N/A |

| 2 | Nitroethane | TBAF (10) | THF | 18 | 85 | 3:1 |

| 3 | 1-Nitropropane | DMAP (20) | Neat | 48 | 76 | 4:1 |

Logical Relationships and Workflows

The selection of the appropriate Michael donor, catalyst, and reaction conditions is crucial for achieving the desired functionalized product with high yield and stereoselectivity.

Caption: Logical relationships in Michael addition strategies.

References

- 1. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 2. An efficient organocatalytic method for highly enantioselective Michael addition of malonates to enones catalyzed by readily accessible primary amine-thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective organocatalytic michael addition of malonates to alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. | Semantic Scholar [semanticscholar.org]

- 6. pnas.org [pnas.org]

- 7. pure.rug.nl [pure.rug.nl]

- 8. BJOC - Copper-catalyzed asymmetric conjugate addition of organometallic reagents to extended Michael acceptors [beilstein-journals.org]

- 9. sctunisie.org [sctunisie.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sctunisie.org [sctunisie.org]

Application Notes and Protocols: The Role of Methyl 2-(3-oxocyclopentyl)acetate in the Total Synthesis of Prostaglandin F2α

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Prostaglandin F2α (PGF2α) is a biologically active lipid compound that plays a crucial role in various physiological processes. Its complex chemical structure, featuring a cyclopentane core with multiple stereocenters and two side chains, has made it a challenging target for total synthesis. The landmark synthesis by E.J. Corey established a convergent approach centered around a key intermediate known as the Corey lactone.[1][2] This application note outlines a detailed synthetic strategy for PGF2α, postulating the use of the readily available starting material, Methyl 2-(3-oxocyclopentyl)acetate. While not a conventional starting point in historical syntheses, this approach provides a practical route for the elaboration of a simple cyclopentanone derivative into the complex architecture of PGF2α. The following protocols are based on well-established synthetic transformations analogous to those used in canonical prostaglandin syntheses.

Overall Synthetic Strategy:

The proposed synthesis transforms this compound into the pivotal Corey lactone intermediate through a sequence of stereocontrolled reactions. The key steps involve the sequential introduction of the two prostaglandin side chains onto the cyclopentanone ring, followed by a Baeyer-Villiger oxidation to form the characteristic bicyclic lactone of the Corey intermediate. From the Corey lactone, the synthesis of PGF2α follows the well-documented procedures developed by Corey and others.[1]

Diagram of the Synthetic Pathway:

Caption: Proposed synthetic pathway from this compound to Prostaglandin F2α.

Experimental Protocols

Part 1: Synthesis of the Corey Lactone Intermediate from this compound

This section details the multi-step conversion of this compound to the Corey lactone.

1.1 Protection of the Ketone (Formation of Ketal)

-

Objective: To protect the ketone functionality to allow for selective reactions on the ester group.

-

Reaction: this compound + Ethylene glycol --(p-TsOH)--> Methyl 2-(1,4-dioxaspiro[4.4]non-6-yl)acetate

-

Protocol:

-

To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

-

Reflux the mixture until no more water is collected.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

1.2 Introduction of the Lower Side Chain Precursor and Reduction

-

Objective: To introduce the carbon framework for the lower side chain and reduce the ester to an alcohol. This is a hypothetical step that would require significant optimization for stereocontrol. A more common approach would be to introduce the upper chain first. However, for the purpose of this protocol, we will illustrate a possible sequence.

-

Reaction (Illustrative):

-

Protected Ketal + LDA, then add (E)-1-iodo-3-(tert-butyldimethylsilyloxy)-1-octene --> Alkylated product

-

Alkylated product + LiAlH4 --> Diol

-

-

Protocol (Conceptual):

-

Prepare a solution of lithium diisopropylamide (LDA) in dry THF at -78 °C.

-

Slowly add the protected ketal from step 1.1 to the LDA solution and stir for 1 hour to form the enolate.

-

Add a solution of (E)-1-iodo-3-(tert-butyldimethylsilyloxy)-1-octene in THF and allow the reaction to proceed.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

-

Dry the organic layers and concentrate.

-

To a solution of the crude alkylated product in dry THF at 0 °C, slowly add lithium aluminum hydride (LiAlH4).

-

Stir the reaction until completion (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting precipitate and concentrate the filtrate. Purify by column chromatography.

-

1.3 Deprotection and Oxidation to the Aldehyde

-

Objective: To deprotect the ketone and oxidize the primary alcohol to the corresponding aldehyde, a precursor to the Corey aldehyde.

-

Reaction:

-

Diol from 1.2 + Aqueous Acid --> Keto-diol

-

Keto-diol + Collins Reagent --> Keto-aldehyde

-

-

Protocol:

-

Dissolve the diol from step 1.2 in a mixture of acetone and water.

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) and stir at room temperature until deprotection is complete.

-

Neutralize with solid sodium bicarbonate and extract the product with ethyl acetate.

-

Dry and concentrate the organic layer.

-

Prepare the Collins reagent (CrO3·2Py) in situ in dichloromethane.

-

Add a solution of the keto-diol in dichloromethane to the Collins reagent at 0 °C.

-

Stir the reaction until the oxidation is complete.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate. Purify the crude keto-aldehyde by column chromatography.

-

1.4 Baeyer-Villiger Oxidation to form the Corey Lactone

-